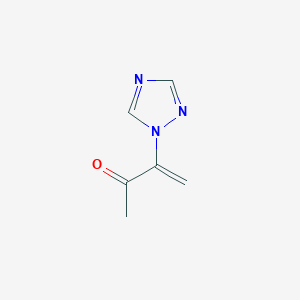

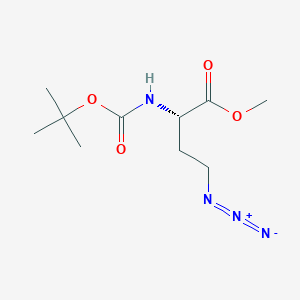

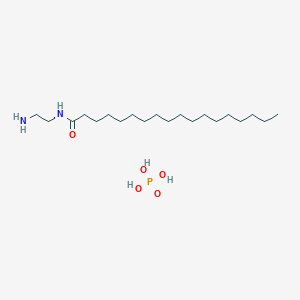

(S)-2-tert-butoxycarbonylamino-4-azido-butanoic Acid Methyl Ester

Overview

Description

Synthesis Analysis

The synthesis of (S)-2-tert-butoxycarbonylamino-4-azido-butanoic Acid Methyl Ester and related compounds involves multiple steps, including protection of functional groups, regioselective functionalization, and the introduction of azido and ester groups. A practical synthesis approach for similar compounds has been developed to produce conformationally restricted dipeptidomimetics for enzyme inhibitors, demonstrating the versatility of these methods in generating complex structures (Lauffer & Mullican, 2002). Additionally, synthetic strategies for the preparation of protected methyl esters of non-proteinogenic amino acids have been explored, highlighting the utility of these methods in synthesizing novel amino acid derivatives (Temperini et al., 2020).

Molecular Structure Analysis

Structural elucidation of compounds like (S)-2-tert-butoxycarbonylamino-4-azido-butanoic Acid Methyl Ester involves spectroscopic techniques and, in some cases, X-ray crystallography. Studies on similar compounds have provided insights into their conformations in the crystalline state and the influence of substituents on their spectroscopic characteristics and electronic structure (Ejsmont, Gajda, & Makowski, 2007).

Chemical Reactions and Properties

Chemical reactions involving (S)-2-tert-butoxycarbonylamino-4-azido-butanoic Acid Methyl Ester often aim to modify its functional groups or integrate it into larger molecules. The compound's reactivity, particularly regarding its azido and ester groups, allows for its participation in various synthetic routes, such as the construction of peptidomimetics and cyclic compounds. Selective hydrogenation and functional group transformations are examples of reactions applied to similar molecules (Smith et al., 2001).

Scientific Research Applications

Directed Hydrogenation

(S)-2-tert-butoxycarbonylamino-4-azido-butanoic Acid Methyl Ester has applications in directed hydrogenation methodology, yielding single diastereomers of related cyclopentanecarboxylic acid methyl esters. These methods are crucial for obtaining high purity chiral compounds (Smith et al., 2001).

Synthesis of Constrained Peptidomimetics

The compound plays a role in the synthesis of dipeptide mimetics, as seen in the synthesis of specific benzodiazepine derivatives. These are useful in the development of enzyme inhibitors (Lauffer & Mullican, 2002).

Synthesis of Chiral Thiazole Units

It is also used in the synthesis of chiral thiazole units, which have applications in producing compounds with cytotoxicity against certain cell lines (Wang et al., 2013).

Conformation Analysis

The compound contributes to the structural characterization and conformation analysis of peptides in both solid-state and gas phases, which is valuable in understanding peptide behavior and structure (Ejsmont et al., 2007).

Synthesis of Non-Proteinogenic Amino Acids

It is instrumental in synthesizing non-proteinogenic amino acids, which have diverse applications in medicinal chemistry and drug design (Temperini et al., 2020).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a methyl ester would depend on its specific structure. Some general precautions when handling methyl esters include avoiding inhalation and contact with skin or eyes. In case of exposure, it’s recommended to seek fresh air, rinse the affected area with water, and seek medical attention if necessary .

Future Directions

The future directions for research and development involving methyl esters are vast and varied. They are used in a wide range of applications, from the production of biodiesel to the synthesis of pharmaceuticals and other chemicals . As such, there is ongoing research into improving the synthesis and application of these versatile compounds.

properties

IUPAC Name |

methyl (2S)-4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O4/c1-10(2,3)18-9(16)13-7(8(15)17-4)5-6-12-14-11/h7H,5-6H2,1-4H3,(H,13,16)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQHQNKUOJENPQ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCN=[N+]=[N-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456287 | |

| Record name | (S)-2-tert-butoxycarbonylamino-4-azido-butanoic Acid Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-tert-butoxycarbonylamino-4-azido-butanoic Acid Methyl Ester | |

CAS RN |

359781-97-8 | |

| Record name | (S)-2-tert-butoxycarbonylamino-4-azido-butanoic Acid Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline](/img/structure/B22186.png)

![N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine](/img/structure/B22211.png)